molecular formula C19H16ClFN2O4 B3632117 (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B3632117
M. Wt: 390.8 g/mol
InChI Key: QDEMFOUOGDCKQF-OVCLIPMQSA-N
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Description

(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione typically involves the condensation of 3-chloro-4,5-dimethoxybenzaldehyde with 4-fluorobenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

    Substitution: The presence of chloro, methoxy, and fluorobenzyl groups allows for various substitution reactions, leading to the formation of structurally diverse analogs.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

The compound’s potential therapeutic properties make it a candidate for drug development. It may be investigated for its efficacy in treating various diseases, such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione
  • (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(4-ethylbenzyl)imidazolidine-2,4-dione

Uniqueness

The presence of the 4-fluorobenzyl group in (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione distinguishes it from other similar compounds. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O4/c1-26-16-9-12(7-14(20)17(16)27-2)8-15-18(24)23(19(25)22-15)10-11-3-5-13(21)6-4-11/h3-9H,10H2,1-2H3,(H,22,25)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEMFOUOGDCKQF-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 4
(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione

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